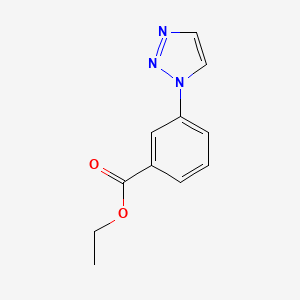
(R)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring with an acetate group attached. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable pyrrolidine derivative with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetate group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate.
化学反応の分析
Types of Reactions
®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and can be used in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate: The enantiomer of the compound, which may exhibit different biological activity due to its stereochemistry.
1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate: The racemic mixture of the compound, which contains both enantiomers.
1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl propionate: A similar compound with a propionate group instead of an acetate group.
Uniqueness
The uniqueness of ®-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate lies in its chiral nature and the specific interactions it can have with biological molecules. Its enantiomeric purity makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
[(2R)-1-methyl-5-oxo-2H-pyrrol-2-yl] acetate |
InChI |
InChI=1S/C7H9NO3/c1-5(9)11-7-4-3-6(10)8(7)2/h3-4,7H,1-2H3/t7-/m1/s1 |
InChIキー |
NCSWRMFSQSWFCY-SSDOTTSWSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C=CC(=O)N1C |
正規SMILES |
CC(=O)OC1C=CC(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


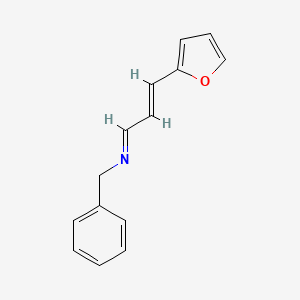
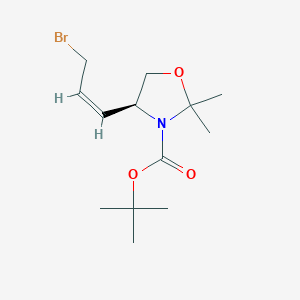
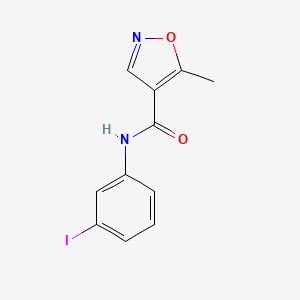
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
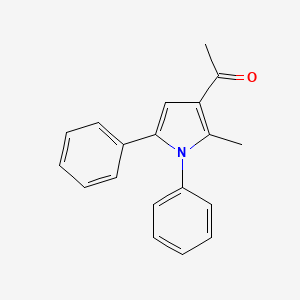

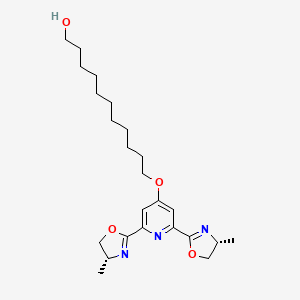
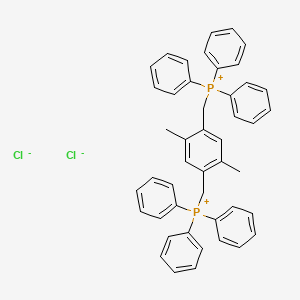
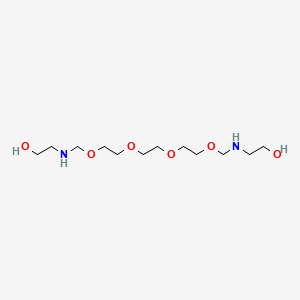
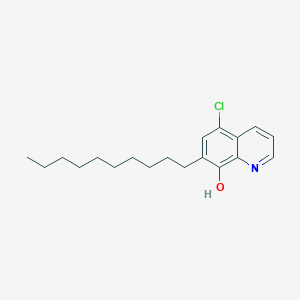
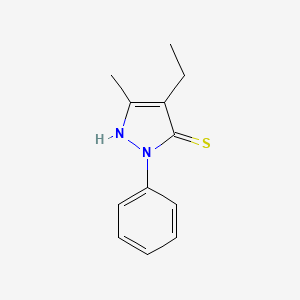
![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

